

The Untapped Potential of CopA: A Viable Target for Novel Antimicrobial Agents

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Compound of Interest

Compound Name: *M-Copa*

Cat. No.: *B1675957*

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For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance necessitates the exploration of unconventional therapeutic targets. One such promising avenue is the bacterial copper-transporting P-type ATPase, CopA. This guide provides a comprehensive comparison of strategies targeting CopA, supported by experimental data, to objectively assess its validity as a target for a new generation of antimicrobial agents.

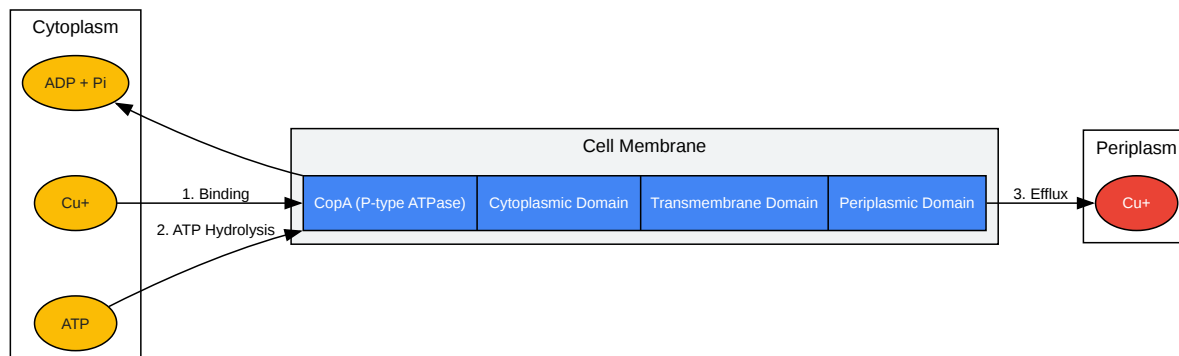
Copper is an essential micronutrient for most organisms, yet it is highly toxic in excess. Bacteria have evolved sophisticated mechanisms to maintain copper homeostasis, with the CopA efflux pump playing a central role in extruding surplus copper from the cytoplasm. The functional importance of CopA in bacterial survival and pathogenesis makes it an attractive target for antimicrobial intervention. Disrupting CopA function leads to the intracellular accumulation of copper, resulting in cellular damage and death. This approach is particularly appealing as it could potentially circumvent existing resistance mechanisms to conventional antibiotics.

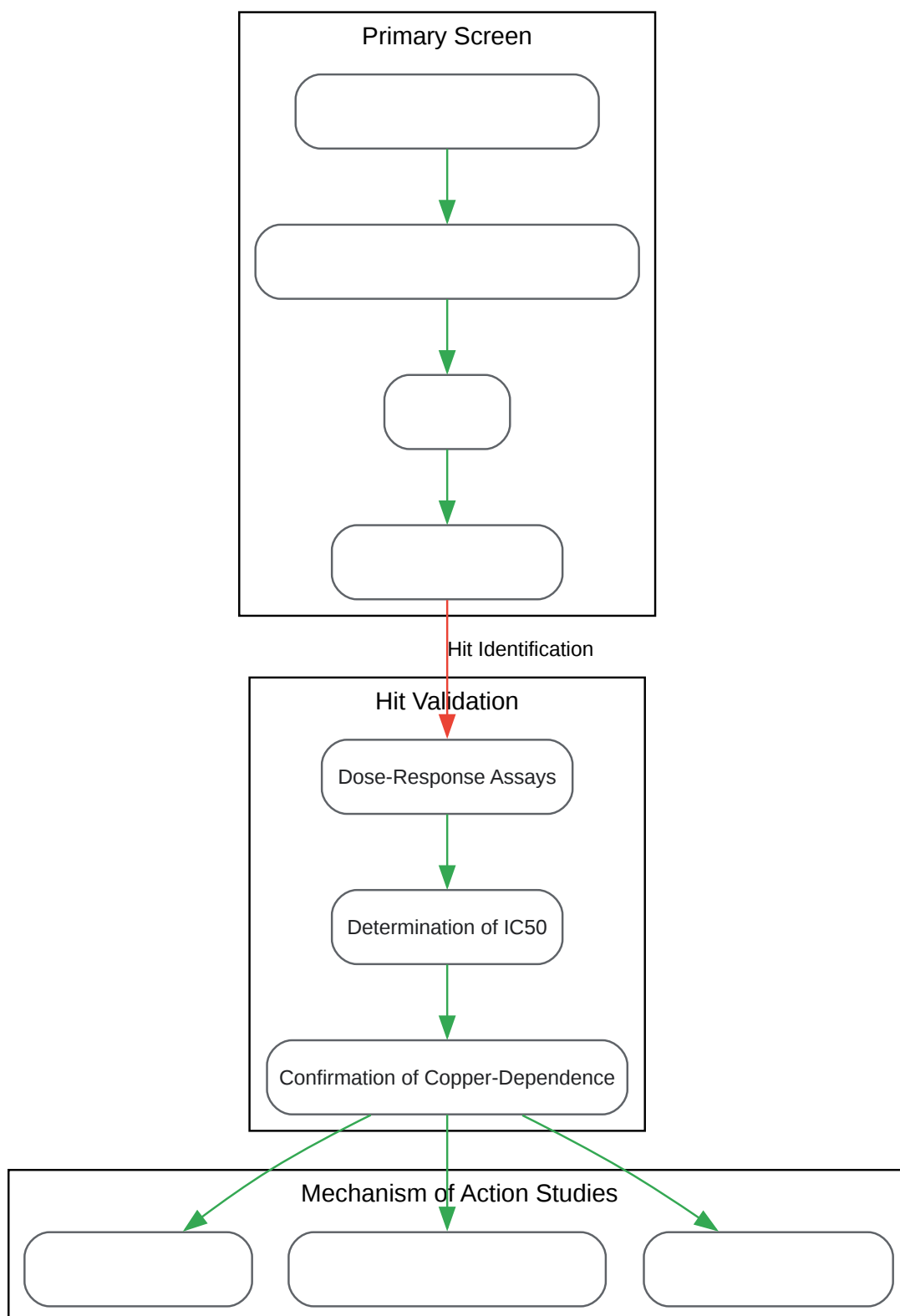
The Mechanism of CopA-Mediated Copper Efflux

CopA is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport Cu

++

ions across the cell membrane. The process involves a series of conformational changes in the protein, driven by the binding and hydrolysis of ATP. This intricate mechanism ensures the maintenance of a low intracellular copper concentration, which is crucial for preventing copper-induced toxicity.





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